REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:10])[CH:5](Br)[CH2:6][CH2:7][CH3:8])[CH3:2].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([SH:19])=[CH:15][CH:14]=1>>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([S:19][C:16]1[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1)[CH2:6][CH2:7][CH3:8])[CH3:2]
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Name
|
|
Quantity
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8.23 g
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Type
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reactant
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Smiles
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C(C)OC(C(CCC)Br)=O
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)S
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)OC(C(CCC)SC1=CC=C(C=C1)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |